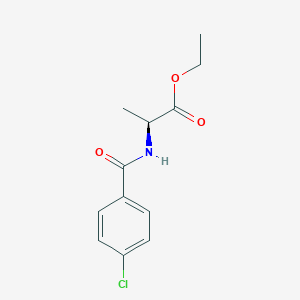
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group attached to a propionic acid ethyl ester backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester typically involves the esterification of (S)-2-(4-Chloro-benzoylamino)-propionic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base, such as sodium hydroxide, to form the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Substitution: The chloro group in the benzoylamino moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Hydrolysis: (S)-2-(4-Chloro-benzoylamino)-propionic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Substituted benzoylamino derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets. The benzoylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(4-Bromo-benzoylamino)-propionic acid ethyl ester: Similar structure with a bromo group instead of a chloro group.
(S)-2-(4-Methyl-benzoylamino)-propionic acid ethyl ester: Similar structure with a methyl group instead of a chloro group.
Uniqueness
(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .
Eigenschaften
Molekularformel |
C12H14ClNO3 |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
PBOQVPFIBZWMNZ-QMMMGPOBSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C)NC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


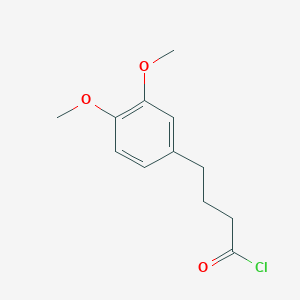

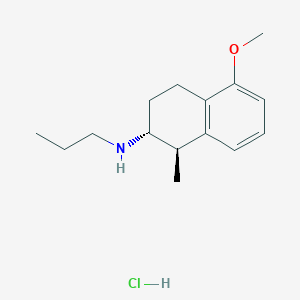

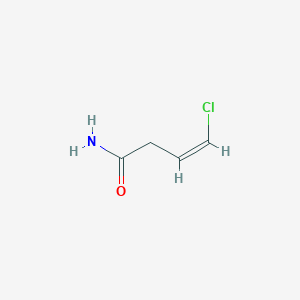
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)





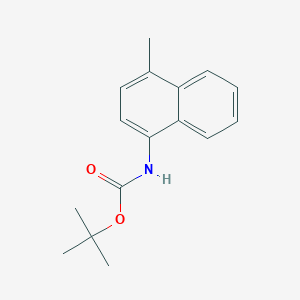
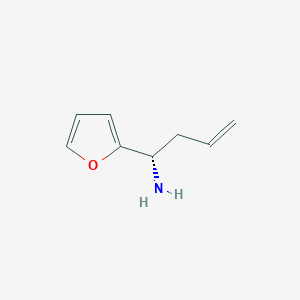
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
